The compound 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is a pyrazole derivative with potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 250.29 g/mol. This compound is of interest due to its structural features that may confer specific biological activities, particularly in the realm of drug development.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information about its properties, synthesis methods, and potential applications in research.
1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine is classified as an organic compound, specifically a substituted pyrazole. Pyrazole compounds are known for their diverse biological activities and are often explored for their pharmacological properties.
The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves multi-step organic reactions. Key methods may include:
The synthesis may require specific reagents such as bases (e.g., sodium hydride) and solvents (e.g., dimethyl sulfoxide) to facilitate the reactions. Reaction conditions like temperature and time are crucial for optimizing yields and purity.
The molecular structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine can be depicted using various structural representations:
InChI=1S/C13H16FN4/c1-9(2)12(15)10(13(17)18)8(14)11(9)16/h8,15H,17H2,1-2H3
CC(C)C1=NN(C=C1)C(CN(C(C)C)C(F)(C))=O
These representations highlight the arrangement of atoms and the connectivity within the molecule.
The compound's molecular weight is approximately 250.29 g/mol, with specific physical properties that may include melting point and solubility characteristics which are essential for practical applications.
The compound can participate in various chemical reactions typical for amines and pyrazoles:
Understanding the reactivity patterns is crucial for predicting how this compound might behave in biological systems or during synthetic transformations.
The mechanism of action for compounds like 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine typically involves interaction with specific biological targets:
Research into similar compounds suggests that modifications to the pyrazole structure can significantly alter biological activity, making this area ripe for exploration.
The physical properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]methanamine include:
Chemical properties include its stability under various conditions (temperature, pH), solubility in different solvents (water, ethanol), and potential reactivity with other chemicals.
Relevant data from suppliers indicate that this compound should be handled with care due to its potential biological activity.
This compound has potential applications in various scientific fields:
CAS No.:
CAS No.:
CAS No.:
CAS No.: 1357362-67-4
CAS No.: 1152-76-7
CAS No.: 90176-82-2